REACTION_CXSMILES
|
[Br:1]Br.[C:3]1([N:9]2[CH:13]=[CH:12][CH:11]=[N:10]2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.O.C([O-])(O)=O.[Na+]>C(O)(=O)C.C(OCC)(=O)C>[Br:1][C:12]1[CH:11]=[N:10][N:9]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:13]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1N=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The material was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (2×15 mL)
|
Type
|
EXTRACTION
|
Details
|
the combined organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude solid
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (SiO2, 50% hexanes-EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NN(C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.72 mmol | |
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |